molecular formula C17H10N2O2 B11850814 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one CAS No. 625438-39-3

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one

Cat. No.: B11850814
CAS No.: 625438-39-3
M. Wt: 274.27 g/mol
InChI Key: CJOAAPNIVBVIOP-UHFFFAOYSA-N
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Description

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyran ring and a phenyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition followed by intramolecular cyclization .

Industrial Production Methods

the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its simplicity, high yields, and absence of metal catalysts .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoxaline ring.

    Reduction: Reduced derivatives with hydrogenated quinoxaline rings.

    Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.

Scientific Research Applications

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with DNA and proteins .

Comparison with Similar Compounds

4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be compared with other similar compounds, such as:

    Pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.

    Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo[h]quinoline ring fused with a pyran ring.

    4-phenyl-2H-pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.

Properties

CAS No.

625438-39-3

Molecular Formula

C17H10N2O2

Molecular Weight

274.27 g/mol

IUPAC Name

4-phenylpyrano[3,2-b]quinoxalin-2-one

InChI

InChI=1S/C17H10N2O2/c20-15-10-12(11-6-2-1-3-7-11)16-17(21-15)19-14-9-5-4-8-13(14)18-16/h1-10H

InChI Key

CJOAAPNIVBVIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

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